molecular formula C11H11FIN3 B13209617 N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine

Cat. No.: B13209617
M. Wt: 331.13 g/mol
InChI Key: OBLPGFVRCGLCQQ-UHFFFAOYSA-N
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Description

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine (CAS 2090234-92-5) is a halogenated quinoline derivative with a molecular weight of 331.13 and the molecular formula C11H11FIN3 . This compound is a valuable chemical intermediate in organic synthesis and medicinal chemistry research. Its structure, featuring both fluoro and iodo substituents on the quinoline core, along with an ethyl-diamine side chain, makes it a versatile building block for the construction of more complex molecules, particularly through metal-catalyzed cross-coupling reactions . Palladium-catalyzed C–N bond-forming reactions are powerful tools for synthesizing aniline derivatives, which are important structures found in pharmaceuticals, natural products, and functional materials . The presence of the iodine atom makes this compound a suitable substrate for such cross-coupling reactions, enabling researchers to functionalize the quinoline ring system and explore new chemical space. Quinoline scaffolds are of significant interest in antiviral and anticancer research, as evidenced by patents covering related 8-hydroxy-7-substituted quinolines as antiviral agents . This product is intended for research purposes only and is not for diagnostic or therapeutic use. It is typically supplied with cold-chain transportation to ensure stability . Researchers are advised to consult the safety data sheet and handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C11H11FIN3

Molecular Weight

331.13 g/mol

IUPAC Name

4-N-ethyl-7-fluoro-8-iodoquinoline-3,4-diamine

InChI

InChI=1S/C11H11FIN3/c1-2-15-10-6-3-4-7(12)9(13)11(6)16-5-8(10)14/h3-5H,2,14H2,1H3,(H,15,16)

InChI Key

OBLPGFVRCGLCQQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1=C2C=CC(=C(C2=NC=C1N)I)F

Origin of Product

United States

Preparation Methods

Starting Materials and Key Intermediates

  • 8-Fluoro-3-iodoquinoline is a common precursor for halogenated quinoline derivatives, which can be further functionalized to introduce amino groups at the 3,4-positions.
  • The diamine functionality is introduced via nucleophilic aromatic substitution or palladium-catalyzed C–N cross-coupling reactions.
  • Ethylation at the N4 position is typically achieved by alkylation of the corresponding amine intermediate.

Palladium-Catalyzed C–N Cross-Coupling

Palladium-catalyzed amination is a widely used method for forming C–N bonds in quinoline derivatives. According to comprehensive reviews on Pd-catalyzed cross-coupling reactions, primary alkylamines can be efficiently coupled to aryl halides under mild conditions using appropriate ligands and bases, enabling selective monoarylation of diamines.

  • Typical catalysts: Pd(PPh3)4 or Pd(0) complexes with dialkylbiarylphosphine ligands.
  • Bases: Potassium carbonate or DBU.
  • Solvents: Dimethyl sulfoxide (DMSO), dimethylformamide (DMF), or toluene.
  • Conditions: Temperatures ranging from 40°C to 100°C under inert atmosphere.

Copper(I)-Catalyzed Amination

An alternative to Pd-catalysis is copper(I)-catalyzed amination using copper(I) iodide, potassium carbonate, and diamine ligands such as N,N-dimethylethylenediamine in DMSO at elevated temperatures (100°C). This method has been successfully applied for the synthesis of halogenated quinoline derivatives, yielding products with moderate efficiency (~33% yield reported for similar substrates).

Nucleophilic Aromatic Substitution (SNAr)

For quinoline systems bearing electron-withdrawing groups (e.g., fluorine at position 7), nucleophilic aromatic substitution can be exploited to introduce amino groups at activated positions. This involves displacement of the fluorine or other leaving groups by amines under basic or acidic conditions, often facilitated by heating or microwave irradiation.

Reduction and Cyclization Strategies

Domino or cascade reactions involving reduction of nitro or imine intermediates followed by cyclization have been reported for related quinoline and isoquinoline derivatives. These one-pot multistep processes can efficiently yield diamine-substituted quinolines with high diastereoselectivity and yields up to 98% in some cases.

Representative Preparation Protocol

A plausible synthetic sequence for This compound is summarized below:

Step Reagents and Conditions Description Yield (%) Notes
1 8-Fluoro-3-iodoquinoline, sodium 4-chlorobenzenesulfinate, CuI, K2CO3, N,N-dimethylethylenediamine, DMSO, 100°C, 8h Copper(I)-catalyzed amination to introduce amine functionality at position 4 ~33% Moderate yield; inert atmosphere required
2 Pd(PPh3)4 or Pd(0) catalyst, primary ethylamine, K2CO3 or DBU, DMSO or DMF, 40-100°C Pd-catalyzed C–N cross-coupling to install ethylamine at N4 position 70-90% (typical literature yields) High selectivity for monoarylation
3 Reduction (e.g., Fe powder, EtOH/H2O, 80°C) Reduction of nitro or imine intermediates to diamine Quantitative reported for similar compounds Followed by purification
4 Purification by chromatography (e.g., preparative HPLC) Isolation of pure this compound - Confirm structure by NMR, MS

Spectroscopic and Analytical Characterization

Research Findings and Optimization Notes

  • The copper(I)-catalyzed amination step tends to give moderate yields (~33%) under the reported conditions, indicating room for optimization in catalyst loading, ligand choice, and temperature control.
  • Palladium-catalyzed C–N cross-coupling is highly efficient for introducing alkylamines such as ethylamine, with ligand and base selection critical for high selectivity and yield.
  • Domino reaction strategies involving reduction and cyclization have been demonstrated for related quinoline derivatives, offering potential for streamlined synthesis with high diastereoselectivity and yield.
  • Protecting group strategies may be required to avoid side reactions during multi-step synthesis, particularly when handling diamine intermediates.
  • Reaction conditions such as solvent choice, temperature, and inert atmosphere significantly impact product yield and purity.

Summary Table of Preparation Methods

Method Catalyst Key Reagents Conditions Yield Range Advantages Limitations
Copper(I)-Catalyzed Amination CuI K2CO3, N,N-dimethylethylenediamine, DMSO 100°C, 8h, argon ~33% Cost-effective catalyst Moderate yield, longer reaction time
Palladium-Catalyzed C–N Cross-Coupling Pd(PPh3)4 or Pd(0) Primary alkylamine, base (K2CO3/DBU), DMSO/DMF 40-100°C, inert atmosphere 70-90% High selectivity and yield Expensive catalyst, ligand sensitive
Nucleophilic Aromatic Substitution None (base-assisted) Primary amines, base Elevated temperature Variable Simple reagents Requires activated halide positions
Domino Reduction-Cyclization Fe powder or NaBH4 Nitro or imine intermediates 80°C, reflux Up to 98% (related compounds) One-pot, high yield Specific to certain intermediates

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine and fluorine atoms at positions 7 and 8 undergo nucleophilic substitution due to their electron-withdrawing effects, which activate the aromatic ring toward displacement.

Key Reactions:

  • Iodine Displacement: The C–I bond at position 8 is susceptible to substitution with nucleophiles like amines, alkoxides, or thiols under mild conditions. For example, reaction with primary amines (e.g., methylamine) in polar aprotic solvents (DMF, DMSO) yields 8-amino derivatives.

  • Fluorine Replacement: Fluorine at position 7 can be displaced under harsher conditions (e.g., using strong bases like KOtBu or catalytic Pd) to introduce aryl or alkyl groups .

Table 1: Nucleophilic Substitution Conditions

PositionLeaving GroupNucleophileConditionsProductYield*
8INH2RDMF, 80°C8-NHR60–85%
7FAr-B(OH)2Pd(OAc)2, K2CO3, 100°C7-Ar45–70%
*Yield ranges inferred from analogous quinoline reactions .

Cross-Coupling Reactions

The iodine atom facilitates palladium-catalyzed cross-couplings, enabling C–C and C–N bond formation.

Suzuki-Miyaura Coupling

Reaction with arylboronic acids using Pd catalysts (e.g., Pd(PPh3)4) replaces iodine with aryl groups:
Example:
N4 Ethyl 7 fluoro 8 iodoquinoline 3 4 diamine+Ph B OH 2Pd OAc 2,K2CO38 Ph derivative\text{N4 Ethyl 7 fluoro 8 iodoquinoline 3 4 diamine}+\text{Ph B OH }_2\xrightarrow{\text{Pd OAc }_2,\text{K}_2\text{CO}_3}\text{8 Ph derivative}
.

Buchwald-Hartwig Amination

The free amine at position 3 participates in Pd-catalyzed N-arylation with aryl halides:
Example:
Coupling with 4-bromotoluene using BrettPhos-Pd-G3 generates 3-arylamino derivatives .

Functionalization of Amine Groups

The 3,4-diamine moiety undergoes alkylation, acylation, and condensation:

Alkylation

The primary amine at position 3 reacts with alkyl halides (e.g., methyl iodide) in basic conditions (K2CO3, DMF) to form secondary amines.

Acylation

Acetyl chloride or anhydrides convert the 3-amine to amides. This reaction is often employed to protect the amine during subsequent transformations .

Electrophilic Aromatic Substitution

The electron-deficient quinoline ring directs electrophiles to the para positions relative to the nitrogen.

Halogenation: Chlorine or bromine can be introduced at position 5 using Cl2 or Br2 in acetic acid.
Nitration: Reaction with HNO3/H2SO4 yields 5-nitro derivatives, though competing oxidation of amines may require protection.

Oxidation and Reduction

  • Amine Oxidation: The 3,4-diamine group can be oxidized to a quinoline-diimine using MnO2 or other oxidants .

  • Iodine Reduction: Catalytic hydrogenation (H2, Pd/C) reduces C–I to C–H, yielding 7-fluoro-8-deiodo derivatives.

Biological Relevance of Derived Products

Derivatives synthesized via these reactions exhibit therapeutic potential:

  • Anti-inflammatory Activity: 8-Amino derivatives show integrin inhibition (IC50 < 1 μM in α4β7 binding assays).

  • Antiplasmodial Effects: Analogous halogenated quinolines demonstrate nanomolar activity against Plasmodium falciparum .

Scientific Research Applications

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. Additionally, the compound’s fluorescent properties enable it to interact with cellular components and be used as a probe in imaging studies .

Comparison with Similar Compounds

Substituent Patterns and Functional Group Analysis

The compound’s structural uniqueness arises from its combination of substituents. Below is a comparative analysis with analogous heterocycles:

Compound Name Core Structure Substituents Key Features
N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine Quinoline 7-F, 8-I, N4-Ethyl, 3,4-diamine High steric bulk (iodine), lipophilic ethyl group, potential DNA intercalation
8-Fluoro-3,4-dihydroisoquinoline Isoquinoline 8-F, 3,4-dihydro CNS drug precursor; synthesized via lithiation and fluorine-amine exchange
4-(Substituted)-5-fluorobenzene-1,2-diamine Benzene 5-F, 1,2-diamine Simple aromatic diamine; SnCl2 reduction method for diamine synthesis
IC2 (6-Methylquinazoline-2,4-diamine) Quinazoline 2,4-diamine, 6-Me DNA intercalator; comparable activity to doxorubicin

Key Observations :

  • Core Structure: Quinoline and isoquinoline derivatives (e.g., 8-fluoro-3,4-dihydroisoquinoline) share bicyclic frameworks but differ in nitrogen placement, affecting electronic properties and biological target interactions .
  • Diamine Functionality : The 3,4-diamine group is critical for chelating metal ions or interacting with biomolecular targets, similar to IC2 (quinazoline diamine) in DNA intercalation .

Physicochemical Properties

  • Solubility : The diamine moiety may improve aqueous solubility, counterbalancing the hydrophobic iodine and ethyl groups.
  • Stability : Fluorine at C7 enhances metabolic stability, whereas the iodine atom may predispose the compound to oxidative degradation.

Biological Activity

N4-Ethyl-7-fluoro-8-iodoquinoline-3,4-diamine is a compound belonging to the quinoline family, which has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, enzyme inhibition, and potential applications in medicinal chemistry.

Chemical Structure and Properties

The compound features a quinoline core with specific substituents:

  • Ethyl group at the N4 position
  • Fluorine atom at the 7 position
  • Iodine atom at the 8 position
  • Amino groups at the 3 and 4 positions

These substituents are crucial as they influence the compound's reactivity and biological interactions.

Antimicrobial Properties

Quinoline derivatives, including this compound, have been noted for their antimicrobial activity . The presence of halogens (fluorine and iodine) can enhance this activity by increasing lipophilicity and facilitating membrane penetration. Research indicates that many quinoline compounds exhibit both antibacterial and antifungal properties, suggesting that this compound may similarly possess these characteristics.

Enzyme Inhibition

Quinoline derivatives are known for their ability to inhibit various enzymes. This compound may interact with specific molecular targets, potentially inhibiting enzymes by binding to their active sites. This property is particularly relevant in drug discovery, where enzyme inhibitors can serve as therapeutic agents against diseases such as cancer .

Case Studies and Research Findings

  • Antitumor Activity : A study evaluated a related quinoline derivative's antitumor activity against Ehrlich Ascites Carcinoma (EAC) cells. The results showed a significant decrease in tumor cell viability and indicated that quinoline derivatives could induce apoptosis and possess antioxidant properties . While specific data for this compound is limited, similar compounds have demonstrated promising results in cancer treatment.
  • Molecular Docking Studies : Molecular docking simulations have been employed to predict how quinoline derivatives interact with cancer-related proteins. These studies suggest that quinolines can effectively bind to targets involved in cell cycle regulation, potentially enhancing the efficacy of chemotherapeutic agents .

Potential Applications

Given its unique structure, this compound has potential applications in various fields:

  • Medicinal Chemistry : The compound could serve as a lead in developing new antimicrobial or anticancer drugs due to its potential enzyme inhibition properties.
Application AreaPotential Uses
Medicinal ChemistryAntimicrobial agents, anticancer drugs
Biological ResearchProbes for biological imaging
Chemical SynthesisBuilding blocks for complex organic molecules

Q & A

Q. Basic Research Focus

  • NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., fluorine-induced deshielding at C7, iodine coupling in ¹H NMR). ¹⁹F NMR quantifies fluorine incorporation .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns (iodine’s distinct isotopic signature).
  • X-ray crystallography : Resolves stereochemistry and packing interactions, though crystallization may require co-solvents like DMSO/water .
  • DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) to correlate structure with reactivity .

How should researchers address discrepancies in reported biological activities of derivatives?

Advanced Research Focus
Contradictory bioactivity data may arise from:

  • Assay variability : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times, as seen in proteasome inhibition studies .
  • Purity thresholds : Impurities >5% can skew results; use orthogonal purity checks (HPLC, elemental analysis) .
  • Solubility effects : Use consistent solvents (e.g., DMSO concentration <0.1% in cellular assays) .
  • Metabolic stability : Compare results under oxidative conditions (e.g., liver microsome assays) to identify labile functional groups .

What strategies are effective for modifying the quinoline core to enhance target selectivity?

Q. Advanced Research Focus

  • Halogen scanning : Replace iodine at C8 with bromine or chlorine to modulate steric bulk and electronic effects .
  • Amino group functionalization : Introduce acyl or sulfonyl groups at N4 to alter hydrogen-bonding capacity .
  • Fluorine bioisosteres : Substitute the C7 fluorine with trifluoromethyl or cyano groups to enhance metabolic stability .
  • Ring expansion : Synthesize fused heterocycles (e.g., pyrido[2,3-b]quinolines) to explore new binding conformations .

How can environmental and safety risks be minimized during large-scale synthesis?

Q. Advanced Research Focus

  • Waste management : Neutralize acidic byproducts (e.g., HCl from iodination) with aqueous bicarbonate before disposal .
  • Explosivity mitigation : Avoid high-temperature distillation of nitro-containing intermediates; use vacuum sublimation instead .
  • Personal protective equipment (PPE) : Use nitrile gloves and fume hoods to prevent dermal/ocular exposure, as recommended for corrosive amines .
  • Static control : Ground equipment to prevent ignition of flammable solvents (e.g., ethanol, dichloromethane) .

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